molecular formula C11H11N3O4 B11775073 2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid

2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid

Cat. No.: B11775073
M. Wt: 249.22 g/mol
InChI Key: HGVHETDPNXLZGL-UHFFFAOYSA-N
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Description

2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with an ethyl group at the 3-position and an acetic acid moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid typically involves the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like acetic acid. The process may also involve heating and refluxing to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of aqueous media and environmentally friendly catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl group and acetic acid moiety contribute to its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

2-(3-ethyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetic acid

InChI

InChI=1S/C11H11N3O4/c1-2-13-10(17)7-4-3-5-12-9(7)14(11(13)18)6-8(15)16/h3-5H,2,6H2,1H3,(H,15,16)

InChI Key

HGVHETDPNXLZGL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)O

Origin of Product

United States

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